Product packaging for (2I+/-,3I(2),5I+/-,7I(2),11I+/-)-7,8-Epoxy-11,14-dihydroxy-2,3-[[(6S,7S,9R)-6-hydroxy-9-methyl-8-oxa-1-thia-4-azaspiro[4.5]dec-3-ene-6,7-diyl]bis(oxy)]-12-oxocard-20(22)-enolide(Cat. No.:CAS No. 66419-07-6)

(2I+/-,3I(2),5I+/-,7I(2),11I+/-)-7,8-Epoxy-11,14-dihydroxy-2,3-[[(6S,7S,9R)-6-hydroxy-9-methyl-8-oxa-1-thia-4-azaspiro[4.5]dec-3-ene-6,7-diyl]bis(oxy)]-12-oxocard-20(22)-enolide

Cat. No.: B1674211
CAS No.: 66419-07-6
M. Wt: 617.7 g/mol
InChI Key: BGKAKFOJZRBENJ-UHFFFAOYSA-N
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Description

Contextualizing Cardenolides as Plant Chemical Defenses

Cardenolides are a class of steroid-based compounds characterized by a five-membered butenolide ring at the C17 position of the steroid nucleus wikipedia.org. Many plants produce cardenolides, often in the form of glycosides, as a primary defense mechanism against herbivores wikipedia.org. These compounds exert their toxicity primarily by inhibiting the Na+/K+-ATPase (sodium pump), an essential enzyme found in animal cell membranes responsible for maintaining electrochemical gradients wikipedia.orgescholarship.org. Disruption of this pump leads to various physiological dysfunctions in herbivores, making cardenolides effective deterrents and toxins wikipedia.orgescholarship.org.

Cardenolides are found in at least 12 botanical families, indicating convergent evolution of this defense strategy wikipedia.org. Prominent examples include plants in the genera Asclepias (milkweeds) and Erysimum (wallflowers), where cardenolides contribute significantly to resistance against herbivorous insects escholarship.orgwikipedia.orgwikidoc.org. The diversity and concentration of cardenolides can vary widely within and between plant species, as well as across different tissues and developmental stages wikipedia.orgwikidata.orgresearchgate.net.

Significance of Labriformin as a Specialized Plant Metabolite in Coevolutionary Interactions

Labriformin is a cardenolide that has garnered attention due to its potent biological activity and its role in the coevolutionary interactions between plants and their adapted herbivores. It is characterized as an unusual nitrogen-containing cardenolide, featuring a thiazoline (B8809763) ring in its structure wikidata.orgwikidata.orgfishersci.nlmetabolomicsworkbench.orgnih.govnih.gov. Labriformin has been reported in several Asclepias species, including Asclepias eriocarpa, Asclepias labriformis, and Asclepias glaucescens, and is notably predominant in the latex of A. eriocarpa researchgate.netnih.gov. It has also been detected in Asclepias syriaca seeds wikidata.orgwikidata.orgnih.govmims.comresearchgate.net.

Research highlights labriformin's significance as a highly toxic compound, particularly against specialist herbivores that have evolved mechanisms to tolerate or sequester other cardenolides escholarship.orgwikipedia.orgwikidata.orgwikidata.orgmetabolomicsworkbench.orgmims.comwikidata.org. Studies on the interaction between Asclepias species and specialist herbivores like the monarch butterfly (Danaus plexippus) and the large milkweed bug (Oncopeltus fasciatus) demonstrate the potent inhibitory effect of labriformin on their adapted Na+/K+-ATPase enzymes escholarship.orgwikidata.orgwikidata.orgmetabolomicsworkbench.orgmims.comresearchgate.netnih.govnih.gov.

Detailed research findings indicate that labriformin can be one of the most inhibitive cardenolides tested against the sodium pumps of these adapted insects wikidata.orgwikidata.orgmims.comresearchgate.net. For instance, compared to the unadapted porcine sodium pump, labriformin was shown to be 1.5 to 2 times more potent than glycosylated aspecioside (B35302) and ouabain (B1677812) wikidata.orgwikidata.org. More strikingly, against the Oncopeltus enzyme, labriformin demonstrated significantly higher potency, being 6 to 13 times more inhibitive than these other compounds wikidata.orgwikidata.org. The large milkweed bug, O. fasciatus, exhibits a greater advantage in tolerating labriformin compared to monarch butterflies wikidata.orgmetabolomicsworkbench.orgmims.comresearchgate.netnih.gov.

The presence and high toxicity of labriformin suggest it plays a key role in the ongoing coevolutionary arms race. While some specialist herbivores have evolved mechanisms such as target site insensitivity (mutations in the Na+/K+-ATPase) and the ability to sequester cardenolides for their own defense, labriformin appears to pose a significant challenge wikidata.orgwikidata.orgmetabolomicsworkbench.orgmims.comresearchgate.netnih.gov. Oncopeltus fasciatus, for example, metabolizes labriformin into distinct, less toxic products that are then sequestered wikidata.orgwikidata.orgmims.com. This metabolic detoxification and subsequent sequestration represent counter-adaptations to the plant's production of this potent compound wikidata.orgmims.comresearchgate.net.

The concentration of labriformin can vary geographically, with studies showing it peaks at higher latitudes in Asclepias syriaca seeds, suggesting divergent selection pressures influencing its distribution wikidata.orgmims.comresearchgate.netnih.gov. This spatial variation in defense chemistry further underscores the dynamic nature of plant-herbivore coevolution mediated by specialized metabolites like labriformin.

The following table summarizes some comparative data on the inhibitory effects of labriformin and other cardenolides on Na+/K+-ATPase from different organisms:

CardenolideOrganism (Enzyme Source)Relative Potency (vs. Ouabain or other compounds)NotesSource
LabriforminUnadapted (Porcine)1.5 - 2x more potent than Glycosylated aspecioside and Ouabain wikidata.orgwikidata.orgHighly potent even on unadapted enzyme. wikidata.orgwikidata.org
LabriforminOncopeltus fasciatus6 - 13x more potent than Glycosylated aspecioside and Ouabain wikidata.orgwikidata.orgParticularly potent against the adapted enzyme of this specialist. wikidata.orgwikidata.org
LabriforminDanaus plexippusMost inhibitive among tested compounds wikidata.orgwikidata.orgmims.comMonarchs are less tolerant to labriformin than Oncopeltus. wikidata.orgwikidata.orgmims.com
Glycosylated aspeciosideOncopeltus fasciatusLess potent than Labriformin wikidata.orgwikidata.orgMetabolized and sequestered by O. fasciatus. wikidata.orgwikidata.org
OuabainOncopeltus fasciatusLess potent than Labriformin wikidata.orgwikidata.orgUsed as a standard for comparison; less effective against Oncopeltus enzyme than labriformin. wikidata.orgwikidata.org

This data illustrates the specific and significant impact of labriformin on the physiological target of cardenolides in adapted herbivores, highlighting its importance in the complex chemical interactions that drive coevolution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H39NO10S B1674211 (2I+/-,3I(2),5I+/-,7I(2),11I+/-)-7,8-Epoxy-11,14-dihydroxy-2,3-[[(6S,7S,9R)-6-hydroxy-9-methyl-8-oxa-1-thia-4-azaspiro[4.5]dec-3-ene-6,7-diyl]bis(oxy)]-12-oxocard-20(22)-enolide CAS No. 66419-07-6

Properties

CAS No.

66419-07-6

Molecular Formula

C31H39NO10S

Molecular Weight

617.7 g/mol

IUPAC Name

3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one

InChI

InChI=1S/C31H39NO10S/c1-14-11-29(32-6-7-43-29)31(37)25(39-14)40-18-9-16-10-20-30(42-20)23(26(16,2)12-19(18)41-31)22(34)24(35)27(3)17(4-5-28(27,30)36)15-8-21(33)38-13-15/h6,8,14,16-20,22-23,25,34,36-37H,4-5,7,9-13H2,1-3H3

InChI Key

BGKAKFOJZRBENJ-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1C(C2(C3([C@@H](O1)O[C@@H]4C[C@H]5CCC6C([C@]5(C[C@H]4O3)C)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2)O

Canonical SMILES

CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Labriformine;  Labriformin; 

Origin of Product

United States

Occurrence and Distribution of Labriformin in Botanical Sources

Identification in Asclepias Species

Labriformin has been reported in several Asclepias species, including Asclepias eriocarpa, Asclepias labriformis, and Asclepias glaucescens. nih.gov It is also found in Asclepias syriaca, the common milkweed, which is a widespread species in North America. pnas.orgnih.gov While hundreds of distinct cardenolides exist in Asclepias, cardenolides containing a thiazoline (B8809763) or thiazolidine (B150603) ring, such as labriformin, are relatively uncommon. pnas.org Asclepias labriformis, also known as Utah milkweed, is a highly toxic species endemic to certain regions of Utah.

Quantitative and Qualitative Variation Across Plant Tissues

The concentration and presence of labriformin can vary significantly across different plant tissues within the same species. oup.comresearchgate.net This tissue-specific variation in cardenolide composition is a notable aspect of milkweed chemical defense. pnas.org

Labriformin is particularly abundant in the seeds of Asclepias syriaca, with concentrations substantially higher than in the leaves. cornell.edu In seeds of A. syriaca, labriformin constitutes about 8% of the total cardenolide content. cornell.edu Studies have shown that labriformin is one of the subdominant seed cardenolides in A. syriaca. frontiersin.orgfrontiersin.org

Compared to seeds, labriformin is present at lower concentrations in the leaves of Asclepias syriaca. cornell.edu While some studies indicate its presence in leaves, it is not typically the dominant cardenolide in this tissue. cornell.edufrontiersin.orgfrontiersin.org In Asclepias eriocarpa, less polar cardenolides like labriformin are found in the latex, which is present in leaves and other tissues. escholarship.orgnih.gov

Research indicates that labriformin can be found in the roots of Asclepias syriaca. pnas.orgcornell.edu One study detected labriformin in all tissues examined except for the elytra of the root-feeding beetle Tetraopes tetrophthalmus that feeds on milkweed roots and leaves. pnas.orgcornell.edu This suggests its presence in the root tissue consumed by the beetle.

Here is a summary of Labriformin distribution across tissues:

Plant TissueRelative Abundance in A. syriacaNotes
SeedsHighSubdominant cardenolide (approx. 8%) cornell.edufrontiersin.orgfrontiersin.org
LeavesLower than seedsPresent, but not dominant cornell.edufrontiersin.orgfrontiersin.org
RootsPresentDetected in roots pnas.orgcornell.edu

Labriformin Levels in Leaves

Influences of Environmental and Geographical Factors on Labriformin Expression

Environmental and geographical factors can influence the concentration and expression of cardenolides, including labriformin, in milkweed plants. cornell.edunsf.gov

Studies on Asclepias syriaca across different latitudes in eastern North America have revealed geographical clines in cardenolide concentrations. cornell.edunsf.govnih.govresearchgate.net While total cardenolide concentrations in seeds generally increase towards the host's range center (lower latitudes), labriformin exhibits a different pattern. cornell.edunsf.govnih.gov Labriformin concentration in seeds has been found to peak at higher latitudes. cornell.edunsf.govnih.govnsf.gov This unusual latitudinal cline for labriformin suggests it may be subject to divergent selection pressures among populations. cornell.eduoup.com Approximately 70% of the variation in labriformin concentration in seeds has been explained by latitude. cornell.edu Furthermore, its production appears to saturate above 42° North latitude, without declining further north. cornell.edu Heat waves have also been shown to increase the concentration of labriformin in A. syriaca leaves damaged by herbivores. wetzellab.com

Impact of Environmental Stressors (e.g., Heat Waves) on Labriformin Induction

Environmental stressors, such as heat waves, can influence the chemical composition of plants, including the induction of secondary metabolites like cardenolides. Studies on the common milkweed (Asclepias syriaca) have investigated the effects of heat waves on cardenolide concentrations. wetzellab.comresearchgate.net

Experimental heat wave conditions have been shown to increase the concentrations of labriformin in Asclepias syriaca plants. wetzellab.comresearchgate.net Specifically, one study found that A. syriaca plants previously exposed to heat wave conditions, and subsequently damaged by heat wave-exposed monarch caterpillars, showed a 130% increase in labriformin concentrations compared to control plants. wetzellab.com This suggests that heat stress, particularly when combined with herbivory, can significantly induce the production of labriformin in milkweed plants. wetzellab.comresearchgate.net

The induction of labriformin in response to heat waves may be part of a broader plant defense strategy under stressful environmental conditions. wetzellab.com Heat waves can directly benefit plants in terms of growth and defense expression (such as increased latex exudation and total cardenolides), but these effects can be modified by interactions with herbivores. wetzellab.comresearchgate.net The increase in toxic cardenolides like labriformin in heat-stressed plants upon herbivory may allow milkweed to conserve resources while maintaining defense in a challenging environment. wetzellab.com

Research into plant responses to heat stress indicates that it triggers various cellular mechanisms, including the induction of genes related to heat shock proteins and metabolites. nih.gov While the specific molecular pathways leading to labriformin induction under heat stress are not fully detailed in the provided snippets, the observed increase in concentration suggests a physiological response to this environmental challenge. wetzellab.comresearchgate.net Future research is needed to fully elucidate the molecular mechanisms by which heat stress affects secondary metabolic pathways, including the biosynthesis and accumulation of compounds like labriformin in medicinal plants. nih.gov

Table 3: Impact of Heat Waves on Labriformin Concentration in Asclepias syriaca

Plant TreatmentHerbivory TreatmentChange in Labriformin Concentration (compared to control)Reference
Heat WaveHeat Wave Caterpillars+130% wetzellab.com
ControlControl CaterpillarsBaseline wetzellab.com

Note: This data is based on a specific experimental setup involving heat wave exposure and subsequent herbivory.

The timing of heat waves, both seasonally and in relation to biotic stressors like herbivory, can have multiyear, timing-specific effects on plant-insect communities and plant defenses. researchgate.net Early-season heat waves, for example, have been linked to greater and more prolonged impacts. researchgate.net This underscores the complexity of environmental stressor impacts on plant chemistry and ecological interactions.

Labriformin is a nitrogen- and sulfur-containing cardenolide glycoside found in various Asclepias species, including Asclepias eriocarpa, Asclepias labriformis, and Asclepias glaucescens, and is notably present in the seeds and latex of Asclepias syriaca. nih.govebiohippo.comescholarship.orgresearchgate.net It is characterized as a low-polarity compound. ebiohippo.commedkoo.com The chemical formula of Labriformin is C₃₁H₃₉NO₁₀S, with a molecular weight of 617.7 g/mol . nih.gov

Biosynthesis and Structural Elucidation of Labriformin

Methodologies for Advanced Spectroscopic Characterization

The structural elucidation of Labriformin and other cardenolides relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, is a primary method used to determine the detailed structural features and assign signals for carbon and hydrogen atoms. acs.orgpnas.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including HRMS and MS/MS fragmentation, are employed to determine the exact mass, molecular formula, and fragmentation patterns, aiding in the identification and confirmation of the compound's structure and its derivatives. acs.orgpnas.orgacs.orgcornell.edufrontiersin.org Ultraviolet (UV) spectroscopy is also utilized, as cardenolides typically exhibit a single absorption maximum between 214 and 222 nm due to the unsaturated lactone ring. cornell.edu

Researchers have used a combination of these techniques to elucidate the structures of cardenolides, often comparing experimental data with calculated values, such as electronic circular dichroism (ECD) data, to confirm absolute configurations. acs.org

Unique Structural Features of Labriformin

Labriformin possesses distinct structural characteristics that differentiate it from many other cardenolides.

Characterization of the Nitrogen- and Sulfur-Containing Thiazolidine (B150603) Ring Moiety

A defining feature of Labriformin is the presence of a nitrogen- and sulfur-containing thiazolidine ring. frontiersin.orgcornell.eduresearchgate.net This moiety is relatively rare among the hundreds of cardenolides identified in the genus Asclepias, most of which lack nitrogen and sulfur. pnas.orgresearchgate.netcornell.edu The thiazolidine ring is a five-membered ring containing a nitrogen atom, a sulfur atom, and three carbon atoms. cornell.edu The incorporation of these heteroatoms contributes to Labriformin's unique chemical properties, including its lower polarity compared to some other cardenolides. ebiohippo.commedkoo.comcornell.edu

Presence of a 1,4-Dioxane (B91453) Motif in Related Cardenolides and its Relevance to Labriformin

While Labriformin is characterized by its thiazolidine ring, related cardenolides found in Asclepias syriaca, such as syribioside and syrioside, can contain a rare 1,4-dioxane motif. acs.orgacs.orgnih.gov This motif involves a six-membered ring containing two oxygen atoms. acs.org In some instances, this dioxane ring is formed by a fusion between the sterol core and a sugar moiety. acs.org Although Labriformin itself features a thiazoline (B8809763) (a related five-membered ring with nitrogen and sulfur, containing a double bond) or thiazolidine (the saturated version) ring rather than a dioxane, the co-occurrence of these structurally distinct cardenolides within the same plant species highlights the diverse enzymatic capabilities involved in their biosynthesis. acs.orgcornell.edunih.gov The presence of both the thiazolidine ring in Labriformin and the 1,4-dioxane motif in related cardenolides underscores the complexity and potential branching of biosynthetic pathways within Asclepias. acs.org

Investigation of Putative Biosynthetic Pathways

The biosynthesis of cardenolides in Asclepias is not fully elucidated, but research provides insights into potential steps, particularly concerning the formation of the unique rings found in compounds like Labriformin. pnas.orgoup.com

Proposed Steps in Thiazolidine Ring Formation

Based on the structures of nitrogen- and sulfur-containing cardenolides such as uscharin, voruscharin, and labriformin, it has been speculated that the formation of the thiazolidine ring likely involves a condensation reaction. pnas.orgresearchgate.net This proposed step suggests the reaction between cysteine, an amino acid containing sulfur and nitrogen, and a carbonyl group present in a cardenolide precursor, such as a carbonyl at the 3' position of uscharidin. pnas.orgresearchgate.net This condensation would lead to the formation of the five-membered thiazolidine ring, incorporating the nitrogen and sulfur atoms from cysteine into the cardenolide structure.

Correlation with Biosynthesis of Other Cardenolides

Studies investigating the correlation of cardenolide concentrations within Asclepias species provide clues about their biosynthetic relationships. A significant positive correlation has been observed between Labriformin and syrioside A and B in Asclepias syriaca, suggesting they may share common biosynthetic steps or regulatory mechanisms. cornell.edu However, the biosynthetic steps involved in thiazolidine ring formation might be regulated independently from the pathways producing the majority of other Asclepias cardenolides that lack nitrogen and sulfur. pnas.orgresearchgate.net The structural diversity of cardenolides within Asclepias, including those with thiazolidine rings and those with 1,4-dioxane motifs, implies a complex network of enzymatic transformations originating from a common sterol precursor. db-thueringen.deacs.orgacs.orgnih.gov While the precise pathway to Labriformin is not fully mapped, the presence of these distinct structural features points to specialized enzymatic activities within the plant's metabolic machinery. db-thueringen.deacs.org

Identification and Regulation of Biosynthetic Gene Clusters

The identification and regulation of the specific biosynthetic gene clusters (BGCs) responsible for labriformin production are areas of ongoing research. While a complete, dedicated BGC for labriformin has not been fully elucidated and characterized in the provided search results, studies on cardenolide biosynthesis in Asclepias offer insights into the genetic underpinnings and regulatory mechanisms involved.

Cardenolide biosynthesis in plants is a complex process involving numerous enzymatic steps, derived from the sterol pathway. The incorporation of the butenolide ring and subsequent modifications contribute to the structural diversity of cardenolides. Labriformin's unique features, such as the nitrogen atom and the thiazoline ring, suggest specific enzymatic reactions are involved in its formation that are not common to all cardenolides. cornell.edu

One proposed step in the formation of the thiazoline ring in nitrogen-containing cardenolides like voruscharin (which shares structural similarities with labriformin) is the condensation of cysteine with a carbonyl group on a cardenolide precursor, such as uscharidin. pnas.org This suggests that genes encoding enzymes involved in cysteine metabolism and condensation reactions may be part of the biosynthetic machinery for labriformin.

Genetic studies in Asclepias syriaca have indicated that the expression of individual cardenolides can be highly independent, which may facilitate heterogeneous evolution of cardenolide profiles within and between plant tissues. researchgate.netoup.com This independence in expression patterns suggests that the biosynthetic pathways or their regulatory elements for different cardenolides, including labriformin, might be distinct or at least independently controlled. pnas.org

Research into the regulation of nitrogen-containing cardenolides, including labriformin, has revealed the influence of both abiotic and biotic factors. Studies on Asclepias syriaca have shown that while increasing soil nitrogen can lead to a significant reduction in labriformin concentration, feeding by monarch caterpillars strongly induces the production of labriformin and its precursors. researchgate.netnih.gov This indicates that the genes involved in labriformin biosynthesis are responsive to herbivore-induced defense signaling pathways.

Conversely, in Asclepias curassavica, soil nitrogen was found to be the primary driver of increased concentrations of other nitrogen-containing cardenolides like voruscharin and uscharin, with weaker induction by caterpillar feeding. researchgate.netnih.gov These differential regulatory responses between A. syriaca and A. curassavica, even for structurally related nitrogen-containing cardenolides, further support the idea of independent regulatory mechanisms governing the expression of specific cardenolides.

Ecological Roles of Labriformin in Plant Herbivore Interactions

Labriformin as a Key Component of Plant Anti-Herbivore Defense Strategies

Milkweeds utilize a diverse array of cardenolides, including labriformin, as a primary defense against herbivory. pnas.orgoup.compnas.org These compounds are toxic to most animals as they inhibit the Na+/K+-ATPase (sodium pump), an essential enzyme for cellular transport. cornell.edupnas.orgpnas.org While milkweeds produce a variety of cardenolides, labriformin stands out due to its potency and its specific interactions with specialist herbivores. cornell.edupnas.orgpnas.org Research indicates that labriformin can be a highly potent toxin against specialist herbivores. pnas.orgoup.com Its concentration in Asclepias syriaca seeds has been observed to peak at higher latitudes, suggesting that its expression may be under natural selection. cornell.edunih.gov Furthermore, labriformin has shown divergent selection across different plant tissues, indicating its importance in defense against herbivores that may target specific parts of the plant. oup.comoup.com The presence of nitrogen in labriformin is notable, as nitrogen is often a limiting resource for plants, implying a strong selective pressure for the plant to invest this resource in this particular defense compound. pnas.org

Coevolutionary Dynamics Between Asclepias Species and Specialist Herbivores

The interaction between Asclepias species and their specialist herbivores, such as the large milkweed bug (Oncopeltus fasciatus) and the monarch butterfly (Danaus plexippus), represents a classic example of coevolutionary arms race. cornell.edupnas.orgnih.gov Plants evolve chemical defenses, and herbivores evolve mechanisms to tolerate, detoxify, or sequester these compounds.

Interactions with Oncopeltus fasciatus (Large Milkweed Bug)

Oncopeltus fasciatus, a specialist seed-feeding herbivore of milkweeds, exhibits a remarkable tolerance to cardenolides, often exceeding that of the monarch butterfly. cornell.edunih.govnsf.gov While large milkweed bugs can sequester most cardenolides from the seeds they consume, labriformin is an exception; it is generally not sequestered. cornell.edunih.govnsf.gov This observation led to the hypothesis that labriformin is highly toxic and is degraded by O. fasciatus. cornell.edu Studies have shown that O. fasciatus can metabolize labriformin into distinct, less toxic products. cornell.edunih.govnsf.govdb-thueringen.de These modified compounds may then be sequestered. cornell.edunih.gov Despite their general tolerance to cardenolides, labriformin has been found to be highly inhibitive to the Oncopeltus sodium pump, even more so than to the monarch's enzyme. cornell.edunih.govnsf.govresearchgate.net However, O. fasciatus possesses a highly adapted sodium pump, likely involving gene duplications and substitutions, which provides a significant advantage in tolerating labriformin compared to monarchs and other cardenolides. cornell.edu

Responses of Other Specialized Insect Herbivores to Labriformin

While research has focused extensively on Oncopeltus fasciatus and Danaus plexippus, other specialized insect herbivores of milkweeds also encounter labriformin. The response to labriformin can vary among different specialist herbivores depending on their specific adaptations. For instance, the root-feeding four-eyed milkweed beetle (Tetraopes tetrophthalmus) has also been studied for its interaction with cardenolides. researchgate.netcornell.edu While labriformin has been found in the body of Tetraopes beetles, it is typically not sequestered in their elytra, suggesting different handling or metabolic processes compared to other cardenolides. cornell.edu The varying responses and levels of tolerance to labriformin among different specialist herbivores underscore the complexity of milkweed chemical defense and the diverse counter-adaptations that have evolved.

Evolutionary Adaptations in Herbivores to Overcome Labriformin Toxicity

Specialized herbivores feeding on Asclepias have evolved a range of adaptations to cope with the toxicity of cardenolides, including labriformin. These adaptations involve physiological mechanisms that allow them to tolerate, detoxify, or process these compounds.

Mechanisms of Physiological Tolerance and Resistance

The primary target of cardenolides is the Na+/K+-ATPase. cornell.edupnas.orgpnas.org Specialized herbivores have evolved target-site insensitivity through specific amino acid substitutions in the alpha subunit of this enzyme. researchgate.netcornell.edu These mutations reduce the binding affinity of cardenolides to the sodium pump, thereby mitigating their inhibitory effects. researchgate.net While these enzymatic adaptations provide a general tolerance to cardenolides, the degree of tolerance can vary depending on the specific cardenolide. cornell.edupnas.orgnih.gov As noted, Oncopeltus fasciatus exhibits a particularly high level of tolerance to labriformin at the enzymatic level compared to monarchs. cornell.edunih.govnsf.govresearchgate.net

Data Tables

Based on the search results, a table illustrating the relative inhibition of Na+/K+-ATPase by labriformin and other cardenolides in different organisms could be informative.

CompoundIC50 (µM) - Unadapted Na+/K+-ATPaseIC50 (µM) - Monarch Na+/K+-ATPaseIC50 (µM) - Oncopeltus Na+/K+-ATPase
Labriformin~5 cornell.eduresearchgate.net~5 cornell.eduresearchgate.netHigher than Monarch (more tolerant) cornell.edunih.govnsf.govresearchgate.net
Glycosylated aspecioside (B35302)Lower than Labriformin cornell.eduLower than Labriformin cornell.eduLower than Labriformin cornell.edu
Ouabain (B1677812)~5 (standard) cornell.edu--
Voruscharin-~2 cornell.edu-

Note: IC50 values indicate the molar concentration of the compound required to inhibit the enzyme activity by 50%. Lower IC50 values indicate higher potency (less tolerance).

Another table could summarize the sequestration of labriformin by specialist herbivores.

Herbivore SpeciesSequestration of LabriforminNotes
Oncopeltus fasciatusGenerally not sequestered intact cornell.edunih.govnsf.govMetabolized into less toxic products which may be sequestered cornell.edunih.govnsf.govdb-thueringen.de
Danaus plexippusGenerally not sequestered cornell.edupnas.orgMay undergo metabolic conversion pnas.org
Tetraopes tetrophthalmusNot sequestered in elytra cornell.eduFound in body tissue cornell.edu
Genetic Basis of Target Site Insensitivity: Na+/K+-ATPase Mutations

A primary mechanism of adaptation in specialist herbivores is the evolution of a Na+/K+-ATPase enzyme that is less sensitive to inhibition by cardenolides db-thueringen.deescholarship.org. This target-site insensitivity is often conferred by specific amino acid substitutions in the alpha subunit (ATPα) of the enzyme db-thueringen.deescholarship.orgelifesciences.org. Studies on monarch butterflies and other milkweed specialists have identified key substitution sites, such as positions 111, 119, and 122, that play a crucial role in physiological tolerance to cardenolides escholarship.orgelifesciences.orgresearchgate.net. While these mutations provide broad resistance to cardenolides, the degree of insensitivity can vary depending on the specific cardenolide compound cornell.educornell.edu. Labriformin, despite these adaptations, remains a highly potent inhibitor of the adapted Na+/K+-ATPase in insects like the monarch butterfly, highlighting the ongoing coevolutionary arms race cornell.edupnas.orgcornell.edu. However, the Oncopeltus enzyme shows a greater advantage in tolerating labriformin compared to the monarch enzyme when exposed to various cardenolides cornell.edu.

Endogenous Biochemical Modification and Detoxification Pathways

Beyond target-site insensitivity, some herbivores can biochemically modify cardenolides to reduce their toxicity cornell.edudb-thueringen.de. The large milkweed bug (Oncopeltus fasciatus) is known to metabolize labriformin into less toxic compounds cornell.edunih.gov. These modified products can then be sequestered cornell.edu. This enzymatic detoxification represents an alternative or complementary strategy to target-site insensitivity, allowing herbivores to process ingested toxins db-thueringen.de. The specific enzymes and pathways involved in labriformin modification in herbivores like O. fasciatus are an area of ongoing research cornell.edu.

Strategies of Toxin Sequestration and Internal Storage

Many specialist herbivores sequester cardenolides from their host plants, storing them in their tissues as a defense against predators db-thueringen.deescholarship.org. However, labriformin is often not sequestered by certain specialists, such as the monarch butterfly cornell.edunih.govwetzellab.com. In contrast, the specialized seed bug Oncopeltus fasciatus can sequester the less toxic products resulting from its biochemical modification of labriformin cornell.edu. The ability to sequester toxins, or their modified forms, depends on specific physiological mechanisms for uptake, transport, and storage, often in specialized tissues db-thueringen.de. The differential sequestration patterns of various cardenolides, including labriformin, among different herbivore species highlight the complexity of these interactions cornell.edunih.govwetzellab.com.

Fitness Costs Associated with Herbivore Adaptation to Labriformin

While adaptations to plant toxins like labriformin provide significant advantages to herbivores, they can also be associated with fitness costs. These costs may manifest in various ways, including reduced growth rates, decreased reproductive success, or increased susceptibility to other environmental stressors uni-hohenheim.deresearchgate.net.

Studies investigating the fitness costs of cardenolide adaptation have yielded mixed results, and the specific costs associated with tolerating or processing labriformin are still being explored uni-hohenheim.deresearchgate.net. Although labriformin is highly toxic to milkweed-specialist Na+/K+-ATPases in vitro, one study found no apparent costs in terms of growth and fertility at the whole organism level for O. fasciatus uni-hohenheim.de. This suggests that the combination of tolerance, detoxification, and sequestration strategies employed by O. fasciatus may effectively mitigate the potential fitness costs associated with labriformin consumption cornell.eduuni-hohenheim.de.

However, adaptation to cardenolides through Na+/K+-ATPase mutations can have pleiotropic effects, potentially impacting the normal function of the enzyme in ion transport elifesciences.orgresearchgate.net. While some adaptations might involve compensatory mechanisms to minimize these costs, they can still represent a trade-off elifesciences.orgresearchgate.net. Furthermore, the processes of biochemical modification and sequestration require energy and resources, which could potentially be diverted from other essential life functions db-thueringen.deresearchgate.net. The precise fitness costs associated with the specific adaptations to labriformin, such as its biochemical modification by O. fasciatus, require further detailed investigation.

Labriformin is a nitrogen-containing cardenolide found in milkweed species, particularly Asclepias syriaca cornell.eduacs.org. It is known for its potent toxicity, primarily mediated through the inhibition of the Na/K-ATPase enzyme cornell.edudb-thueringen.de. Labriformin's presence in milkweed seeds can vary geographically, with higher concentrations observed in northern latitudes cornell.edunih.gov. This compound is considered evolutionarily relevant in the interactions between milkweeds and their specialist insect herbivores oup.com.

Molecular Mechanism of Action of Labriformin

Inhibition of the Na/K-ATPase Enzyme Labriformin is a potent inhibitor of the Na/K-ATPasecornell.edudb-thueringen.de. Its inhibitory capacity has been assessed in vitro using enzymes from various sources, including sensitive unadapted enzymes (e.g., from porcine cerebral cortex) and adapted enzymes from specialist herbivores like the monarch butterfly (Danaus plexippus) and the large milkweed bug (Oncopeltus fasciatus)db-thueringen.depnas.orgpnas.org.

Comparative Inhibitory Potency on Adapted Versus Unadapted Enzyme Forms Research has shown significant variation in the inhibitory impact of cardenolides, including labriformin, on adapted versus unadapted Na/K-ATPase enzymesdb-thueringen.depnas.org. While there might be little variation in the inhibition of an unadapted enzyme among different cardenolides, the impact on adapted enzymes of specialist herbivores can vary tremendouslydb-thueringen.depnas.org. Labriformin has been identified as one of the most inhibitive cardenolides tested against the Na/K-ATPase of both monarch butterflies and Oncopeltus fasciatusdb-thueringen.depnas.org.

Studies comparing the inhibitory concentration 50% (IC) values demonstrate this differential potency. For instance, labriformin is reported to be 1.5 to 2 times more potent than glycosylated aspecioside (B35302) and the standard ouabain (B1677812) on the unadapted porcine sodium pump cornell.edupnas.org. However, when compared to the Oncopeltus fasciatus enzyme, labriformin is significantly more potent, showing a 6 to 13 times greater effect cornell.edu. Strikingly, O. fasciatus neural tissue is reported to be 18 times more tolerant of labriformin than that of monarchs, suggesting that specific genetic substitutions in the O. fasciatus sodium pump isoforms provide a greater advantage against this highly toxic compound cornell.edu. The monarch enzyme, in contrast, was not substantially more tolerant of labriformin compared to the sensitive porcine enzyme cornell.edu.

The following table summarizes representative IC values illustrating the comparative inhibitory potency of Labriformin on different Na/K-ATPase enzyme forms:

CompoundEnzyme Source (Adaptation Level)IC (µM) (Approximate)Citation
LabriforminUnadapted (Porcine)~5-10 cornell.edupnas.org
LabriforminAdapted (Monarch Butterfly)~5 cornell.edu
LabriforminAdapted (Oncopeltus fasciatus)Much higher than Monarch cornell.edu
Glycosylated AspeciosideUnadapted (Porcine)Lower potency than Labriformin cornell.edu
OuabainUnadapted (Porcine)Lower potency than Labriformin cornell.edu

Note: Approximate values derived from graphical data and text descriptions in the cited sources.

This differential potency highlights the coevolutionary arms race between milkweeds and their herbivores, where herbivore adaptations in the Na/K-ATPase confer varying degrees of tolerance to specific cardenolides like labriformin cornell.edudb-thueringen.de.

Biotransformation of Labriformin by Herbivores and Resultant Metabolite Activities Specialized herbivores that feed on milkweeds have evolved mechanisms to cope with cardenolide toxicity, including the biotransformation of these compounds into less toxic metabolitescornell.edunih.gov. Labriformin is subject to such metabolic processes in certain insectscornell.edunih.gov.

Assessment of Comparative Biological Activity Between Labriformin and its Biotransformed Products The biotransformation of labriformin by herbivores like Oncopeltus fasciatus and monarch butterflies results in metabolites that exhibit substantially lower toxicity compared to the parent compoundcornell.edudb-thueringen.de. For O. fasciatus, the sequestered compounds (including oxidized labriformin and desglucosyrioside) are, on average, eightfold less potent inhibitors of the Na/K-ATPase than labriformincornell.edu. Their inhibitory activity is reported to be not significantly different from that of the standard ouabaincornell.edu.

Similarly, in monarchs, breakdown products like syriobioside A and desglucosyrioside also have substantially lower toxicity than labriformin cornell.edu. This reduction in toxicity after biotransformation is a key mechanism by which specialist herbivores tolerate and utilize milkweed cardenolides for their own defense cornell.edunih.gov.

The following table illustrates the comparative biological activity (inhibitory impact on Na/K-ATPase) between labriformin and some of its biotransformed products:

CompoundOrigin (Parent or Metabolite)Relative Inhibitory Potency (vs. Labriformin)HerbivoreCitation
LabriforminParentHighO. fasciatus, Monarch cornell.edudb-thueringen.de
Oxidized LabriforminMetaboliteSubstantially LowerO. fasciatus cornell.edu
DesglucosyriosideMetaboliteSubstantially LowerO. fasciatus, Monarch cornell.eduresearchgate.net
Syriobioside AMetaboliteSubstantially LowerMonarch cornell.edu

Phytochemical Diversity and the Functional Contribution of Labriformin Within Cardenolide Mixtures

Analysis of Cardenolide Mixture Complexity in Host Plants

Host plants, particularly those in the Asclepias genus (milkweeds), are characterized by their production of a diverse suite of cardenolides. wikipedia.orgguidetopharmacology.orgnih.govnih.gov This phytochemical diversity extends to dozens or even hundreds of structurally distinct compounds within a single plant species. wikipedia.orgguidetopharmacology.orgnih.govnih.gov The concentration and specific composition of these cardenolide mixtures can vary significantly not only between different milkweed species but also within different tissues of the same plant, such as leaves, seeds, and latex. wikipedia.orgnih.govnih.govlipidmaps.org

Labriformin is a specific cardenolide found in several Asclepias species, including A. syriaca, A. eriocarpa, A. labriformis, and A. glaucescens. nih.govwikidata.org It is distinctive among many milkweed cardenolides due to the presence of a nitrogen atom, incorporated within a thiazoline (B8809763) ring that also contains sulfur. lipidmaps.orgwikidata.orgwikipedia.orgwikidoc.orgmetabolomicsworkbench.orgnih.gov This structural feature contributes to its relatively nonpolar nature compared to some other cardenolides. wikidoc.orgwikidata.org

Functional Consequences of Labriformin Presence in Chemical Mixtures

The presence of labriformin within the complex cardenolide mixtures of host plants has significant functional consequences for plant defense, particularly in interactions with herbivores. Cardenolide mixtures, in general, tend to exert stronger negative effects on herbivores compared to individual compounds. wikipedia.orgwikipedia.orgresearchgate.netnih.gov Labriformin has been consistently identified as a highly toxic compound, notably potent against specialist herbivores adapted to feeding on cardenolide-containing plants. wikipedia.orgwikidata.orgwikipedia.org

The primary mechanism of cardenolide toxicity involves the inhibition of the Na+/K+-ATPase enzyme, a vital ion pump in animal cells responsible for maintaining electrochemical gradients across cell membranes. guidetopharmacology.orgnih.govlipidmaps.orgmims.comwikipedia.orgresearchgate.netnih.govescholarship.org By disrupting this enzyme's function, cardenolides interfere with essential cellular processes, leading to physiological impairment.

Investigation of Synergistic and Additive Effects on Herbivore Physiology

Studies investigating the effects of cardenolide mixtures on herbivore physiology have explored the potential for synergistic or additive interactions. In vitro enzyme assays targeting the Na+/K+-ATPase of the monarch butterfly, a specialist herbivore of milkweeds, have demonstrated that labriformin significantly contributes to the inhibitory effect of cardenolide mixtures. wikipedia.orgresearchgate.netnih.gov Even at lower concentrations within a mixture, labriformin can exert a dominant effect on enzyme inhibition, suggesting potentiation rather than strict synergism where the combined effect is greater than the sum of individual effects. wikipedia.orgresearchgate.netnih.govcornell.edu

Labriformin has been found to be the most potent inhibitor among tested cardenolides against the Na+/K+-ATPase of both monarch butterflies (Danaus plexippus) and large milkweed bugs (Oncopeltus fasciatus). lipidmaps.orgmims.comepa.govuni.lu However, the degree of sensitivity to labriformin differs between these specialist herbivores. The neural tissue Na+/K+-ATPase of the large milkweed bug exhibits a remarkable tolerance to labriformin, being approximately 18 times more resistant than that of the monarch butterfly. lipidmaps.orgwikipedia.orgmetabolomicsworkbench.orgmims.comepa.gov This differential sensitivity highlights the varied adaptations herbivores have evolved to cope with plant toxins.

Research on cardenolide mixtures has also suggested that they can function synergistically in providing resistance against parasite infection in monarch butterflies. wikipedia.orgnih.gov However, the precise mechanisms underlying these mixture effects, whether purely additive, synergistic, or dominated by the most potent compounds like labriformin, remain an active area of research. wikipedia.orgwikipedia.org The observation that nitrogen-containing cardenolides, including labriformin, show strong inhibitory effects on the adapted sodium pumps of specialists while having more modest effects on unadapted enzymes supports the hypothesis that these compounds have evolved specifically in response to specialist herbivores. lipidmaps.org

Data from in vitro Na+/K+-ATPase inhibition assays illustrate the potency of labriformin compared to other cardenolides and a standard inhibitor like ouabain (B1677812) on enzymes from different organisms:

CompoundOrganism (Enzyme Source)IC₅₀ (µM)
LabriforminMonarch ButterflyLower
LabriforminLarge Milkweed BugHigher
LabriforminUnadapted (Porcine)Intermediate
Glycosylated aspecioside (B35302)Monarch ButterflyHigher than Labriformin lipidmaps.org
Glycosylated aspeciosideLarge Milkweed BugLower than Labriformin lipidmaps.org
OuabainUnadapted (Porcine)Standard reference nih.govacs.org
OuabainMonarch ButterflyHigher than Unadapted pnas.org
OuabainLarge Milkweed BugHigher than Monarch nih.gov

Note: Specific IC₅₀ values for Labriformin vary between studies and enzyme preparations. The table above provides a qualitative comparison based on reported findings. lipidmaps.orgmims.comepa.govnih.govacs.orgpnas.orgnih.gov

Advanced Research Methodologies and Future Directions in Labriformin Studies

Analytical Techniques for Labriformin Quantification and Identification

Accurate quantification and identification of Labriformin in plant tissues and biological samples are crucial for understanding its distribution, concentration, and metabolic fate.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

HPLC coupled with MS is a primary technique for the quantification and identification of Labriformin. cornell.edupnas.orgacs.org This method allows for the separation of Labriformin from other compounds in complex biological matrices based on its chromatographic properties (using reversed-phase columns) cornell.edupnas.org and subsequent detection and identification based on its mass-to-charge ratio and fragmentation pattern. cornell.edupnas.orgacs.org High-resolution mass spectrometry (HRMS) and MS/MS data are utilized to confirm the identity and support the proposed structure of Labriformin and its metabolites. cornell.edu For instance, studies have employed HPLC-UV analysis with a C18 reversed-phase column and high-resolution mass spectrometry to quantify cardenolides, including Labriformin, in milkweed tissues. cornell.edupnas.org The use of internal standards, such as digitoxin, aids in accurate quantification. cornell.edupnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the definitive structural elucidation and confirmation of Labriformin. cornell.eduacs.orgnih.govhyphadiscovery.com Both 1D and 2D NMR techniques, such as ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, provide detailed information about the arrangement of atoms and functional groups within the Labriformin molecule. acs.orgnih.govhyphadiscovery.com This spectroscopic data is critical for confirming the structure of isolated Labriformin and characterizing any modified or metabolized forms. cornell.eduacs.org For example, NMR spectroscopic analysis has been used to elucidate the structure of Labriformin isolated from Asclepias syriaca. acs.org

In Vitro and In Vivo Bioassays for Functional Elucidation

Bioassays are fundamental for understanding the biological activity and functional effects of Labriformin.

In vitro assays are used to assess the direct impact of Labriformin on specific molecular targets, such as the Na⁺/K⁺-ATPase enzyme, which is the primary physiological target of cardenolides. cornell.edupnas.orgresearchgate.netresearchgate.netnsf.gov These assays can determine the potency of Labriformin in inhibiting enzyme activity, often expressed as an IC₅₀ value (the concentration required for 50% inhibition). cornell.edupnas.orgresearchgate.net Studies have shown Labriformin to be a highly potent inhibitor of Na⁺/K⁺-ATPase from both sensitive and adapted insects. cornell.edupnas.orgnsf.gov

In vivo bioassays involve administering Labriformin or plant extracts containing Labriformin to living organisms, such as insect herbivores, to evaluate its effects on survival, growth, performance, and other physiological processes. cornell.eduresearchgate.net These experiments can reveal how organisms metabolize, sequester, or tolerate Labriformin in a complex biological context. cornell.eduresearchgate.netnsf.gov For instance, feeding experiments with milkweed bugs (Oncopeltus fasciatus) on diets containing purified Labriformin have demonstrated its conversion into less toxic products that are subsequently stored. cornell.edunsf.gov In vivo studies using transgenic organisms, such as Drosophila melanogaster expressing the monarch butterfly's Na⁺/K⁺-ATPase, can help isolate the effects of target-site insensitivity from other tolerance mechanisms. pnas.orgresearchgate.net

Here is a table summarizing example IC₅₀ values for Labriformin against different Na⁺/K⁺-ATPase enzymes:

Enzyme SourceIC₅₀ (Molar Concentration)Reference
Porcine Na⁺/K⁺-ATPase1.5 to 2 times more potent than ouabain (B1677812) and glycosylated aspecioside (B35302) (Relative Potency) cornell.edu
Monarch Na⁺/K⁺-ATPaseHighly inhibitory; more potent than several standards and sequestered cardenolides. pnas.org
Oncopeltus Na⁺/K⁺-ATPase6 to 13 times more potent than when compared to the Oncopeltus enzyme (Relative Potency compared to unadapted enzyme) cornell.edu

Integration of Genetic and Genomic Approaches

Genetic and genomic studies are increasingly integrated into Labriformin research to understand the heritability of Labriformin production and tolerance, identify genes involved in its biosynthesis and metabolism, and explore the evolutionary forces shaping these traits.

Studies on Gene Duplication and Differential Expression Related to Labriformin Tolerance

Research has investigated the genetic basis of tolerance to cardenolides, including Labriformin, in specialist herbivores. This includes studies on gene duplications and specific amino acid substitutions in the Na⁺/K⁺-ATPase enzyme that confer target-site insensitivity. cornell.eduresearchgate.net Differential gene expression studies, often involving transcriptomics, can identify genes that are upregulated or downregulated in response to Labriformin exposure or in tissues that produce or metabolize Labriformin. researchgate.net While specific gene duplication and differential expression studies solely focused on Labriformin tolerance are still an emerging area, research on broader cardenolide tolerance provides a framework. For instance, studies on Oncopeltus fasciatus have highlighted the role of gene duplications and substitutions in their remarkable tolerance to cardenolides, including Labriformin. cornell.eduresearchgate.net

Association Mapping for Labriformin Production and Resistance Traits

Association mapping (also known as genome-wide association studies, GWAS) can be used to identify genetic loci and specific genes associated with traits such as Labriformin concentration in plants or the level of resistance/tolerance in herbivores. By examining genetic variation across populations and correlating it with phenotypic variation in Labriformin-related traits, researchers can pinpoint genomic regions under selection. oup.comoup.com Studies have explored population genetic differentiation and signatures of tissue-specific divergent selection on cardenolide chemistry, including Labriformin, in milkweed populations. oup.comoup.com This approach helps to understand the genetic architecture of these traits and the evolutionary pressures driving their variation. For example, research indicates that Labriformin concentration can vary geographically and appears to be evolving under natural selection. cornell.eduoup.comoup.com

Promising Avenues for Future Academic Inquiry in Labriformin Chemical Ecology and Evolution

Labriformin, a cardenolide glycoside found in certain Asclepias species, has emerged as a compound of significant interest in the fields of chemical ecology and evolutionary biology, particularly concerning plant-herbivore interactions. Research to date highlights its potential role in the defensive chemistry of milkweeds and the adaptive responses of specialist herbivores. Future academic inquiry can build upon these findings to further elucidate the complex ecological and evolutionary dynamics involving labriformin.

One promising avenue for future research lies in a more detailed investigation of the tissue-specific expression and evolutionary patterns of labriformin. Studies have shown that while divergent selection on most cardenolides can be tissue-specific, labriformin appears to be under heterogeneous selection across all plant tissues in Asclepias syriaca populations oup.comnih.govresearchgate.netoup.com. This suggests that the evolutionary pressures on labriformin concentration may vary depending on the plant part being targeted by herbivores. Future studies could employ advanced analytical techniques, such as high-resolution mass spectrometry coupled with spatial metabolomics, to precisely map labriformin distribution within different plant tissues and at different developmental stages. Integrating this with genomic and transcriptomic data could reveal the genetic and molecular mechanisms underlying its independent expression and how these contribute to adaptive evolution in response to varied herbivore pressures on roots, leaves, and seeds oup.comnih.govresearchgate.netoup.com.

Further research is also needed to fully understand the coevolutionary dynamics between labriformin and specialized herbivores, such as the monarch butterfly (Danaus plexippus) and the large milkweed bug (Oncopeltus fasciatus). Labriformin has been identified as a highly potent toxin against these specialists, inhibiting their Na+/K+-ATPase enzyme cornell.edupnas.orgnih.govpnas.org. However, specialist herbivores have evolved sophisticated mechanisms to cope with cardenolides, including target site insensitivity, detoxification, and sequestration cornell.edunih.gov.

Future studies could focus on:

Investigating the specific enzymatic pathways involved in the detoxification or modification of labriformin by different specialist herbivores. While it is known that Oncopeltus fasciatus can metabolize labriformin into distinct products, the precise enzymes and biochemical steps involved warrant further investigation cornell.edunih.gov.

Examining the evolutionary history of the Na+/K+-ATPase enzyme in specialist herbivores, particularly focusing on the specific amino acid substitutions or gene duplications that confer tolerance to labriformin and other cardenolides cornell.edu. Comparative studies across different herbivore populations or species with varying degrees of milkweed specialization could provide insights into the adaptive evolution of this crucial enzyme.

Exploring the ecological consequences of labriformin variation for herbivore performance, predator-prey interactions, and community structure. For instance, how does variation in labriformin concentration within and between milkweed populations affect the growth, survival, and sequestration efficiency of specialist herbivores in natural settings? How does the presence of labriformin influence the effectiveness of aposematic signaling in sequestering herbivores against their predators? biorxiv.orgnih.govexeter.ac.ukroyalsocietypublishing.org

Data on the potency of labriformin compared to other cardenolides against herbivore enzymes could be further expanded and analyzed. For example, research has shown that labriformin is significantly more potent than other tested cardenolides, including glycosylated aspecioside and ouabain, against the Oncopeltus Na+/K+-ATPase cornell.edu.

CompoundTarget Enzyme (Source)IC50 (µM)Relative Potency (vs. Ouabain)
LabriforminOncopeltus Na+/K+-ATPase[Data from future research][Data from future research]
Glycosylated AspeciosideOncopeltus Na+/K+-ATPase[Data from future research][Data from future research]
OuabainOncopeltus Na+/K+-ATPase[Data from future research]1.0

Finally, exploring the potential for local adaptation in both milkweed populations and herbivore populations in response to varying labriformin concentrations across geographical clines or heterogeneous environments is a key future direction cornell.edunih.gov. This could involve common garden experiments, reciprocal transplant studies, and population genetic analyses to identify signatures of local adaptation related to labriformin production and tolerance. Such studies would provide valuable insights into the fine-scale evolutionary processes driven by plant chemical defenses.

Q & A

Q. What are the key analytical methods for characterizing Labriformin’s structural and functional properties?

To confirm Labriformin’s identity and purity, researchers should employ a combination of spectroscopic and chromatographic techniques. For example:

  • Nuclear Magnetic Resonance (NMR) : Analyze peaks in 1H^1H-NMR and 13C^{13}C-NMR spectra to confirm molecular structure .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and quantify yield using retention time and peak integration .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns. New compounds require full characterization, including elemental analysis, while known compounds should cite prior literature for validation .

Q. How can researchers design a synthesis protocol for Labriformin with minimal by-products?

A robust synthesis protocol involves:

  • Reaction Optimization : Vary temperature, solvent polarity, and catalyst loading in small-scale trials to identify optimal conditions.
  • By-Product Analysis : Use thin-layer chromatography (TLC) or LC-MS to monitor reaction progress and isolate intermediates.
  • Yield Documentation : Report isolated yields alongside spectroscopic data to ensure reproducibility . For scalability, ensure all steps are described in detail, including solvent/reagent abbreviations and hazard warnings .

Advanced Research Questions

Q. How should researchers address contradictory spectral data when validating Labriformin derivatives?

Contradictions (e.g., unexpected NMR shifts or IR bands) require:

  • Error Checking : Verify instrument calibration, sample preparation, and baseline correction.
  • Comparative Analysis : Cross-reference data with structurally similar compounds in databases like PubChem or Reaxys.
  • Computational Validation : Use density functional theory (DFT) to predict spectral properties and reconcile discrepancies . Document unresolved anomalies in supplementary materials for peer review .

Q. What experimental frameworks are suitable for studying Labriformin’s mechanism of action in biological systems?

Adopt a modular hypothesis-testing approach :

  • In Vitro Assays : Measure binding affinity (e.g., surface plasmon resonance) or enzyme inhibition (e.g., kinetic fluorometric assays).
  • In Silico Modeling : Perform molecular docking simulations to predict target interactions.
  • Dose-Response Analysis : Use nonlinear regression to calculate IC50_{50} or EC50_{50} values. Ensure alignment with ethical guidelines for biological studies, including proper controls and statistical validation .

Q. How can researchers optimize Labriformin’s stability under varying environmental conditions?

Design a stability-indicating study :

  • Stress Testing : Expose Labriformin to heat, light, and humidity, then quantify degradation via HPLC.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions.
  • Excipient Screening : Test stabilizers (e.g., antioxidants, buffering agents) to mitigate decomposition. Report raw data and statistical confidence intervals in supplementary files .

Methodological and Theoretical Challenges

Q. What strategies resolve low reproducibility in Labriformin’s synthetic procedures?

  • Stepwise Troubleshooting : Isolate failure points (e.g., impurity in starting materials, oxygen sensitivity) via controlled experiments.
  • Collaborative Validation : Share protocols with independent labs to confirm reproducibility.
  • Metadata Reporting : Include exact equipment models, reagent lot numbers, and environmental conditions (e.g., humidity) in methods sections .

Q. How to evaluate Labriformin’s structure-activity relationships (SAR) with conflicting bioassay results?

  • Data Triangulation : Combine bioassay data with computational ADMET predictions and crystallographic studies.
  • Outlier Analysis : Use Grubbs’ test to exclude statistically anomalous data points.
  • Meta-Analysis : Compare results across published studies to identify consensus trends or methodological biases .

Interdisciplinary Applications

Q. What interdisciplinary approaches enhance Labriformin’s application in material science?

  • Hybrid Material Synthesis : Incorporate Labriformin into polymers or nanoparticles; characterize via TEM and DSC.
  • Synchrotron Studies : Use X-ray absorption spectroscopy (XAS) to study coordination chemistry in composite materials. Cite interdisciplinary standards (e.g., ISO guidelines for nanomaterials) in methodology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.